benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate
Description
This compound features a benzyl carbamate group linked to an ethyl chain terminating in an azetidine ring. The carbamate group may act as a cleavable linker, while the azetidine and pyran moieties could influence target binding and pharmacokinetics .
Properties
IUPAC Name |
benzyl N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-13-7-15(8-18(23)26-13)27-16-10-21(11-16)17(22)9-20-19(24)25-12-14-5-3-2-4-6-14/h2-8,16H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHFLMUPJCZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the azetidine ring: This step often involves the use of azetidinone intermediates.
Coupling reactions: The final step involves coupling the pyran and azetidine rings with the benzyl group and carbamate moiety under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
The compound "benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate" is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, focusing on scientific research, and provide comprehensive data tables and case studies where applicable.
Pharmaceutical Applications
The compound's structure suggests potential use in pharmaceuticals, particularly in drug discovery and development. The presence of the azetidine ring and the pyran moiety indicates possible bioactivity, which could be leveraged in designing new drugs. For instance, similar compounds have been explored for their antimicrobial properties, as seen in studies involving piperidine derivatives .
Chemical Synthesis
In chemical synthesis, this compound could serve as an intermediate or building block for more complex molecules. The carbamate group can be used for protecting amines during synthesis, which is a common strategy in organic chemistry . Additionally, the pyran ring can be functionalized to introduce various substituents, enhancing the compound's versatility in synthetic pathways.
Material Science
The compound's molecular structure might also find applications in material science, particularly in the development of new polymers or coatings. The presence of aromatic rings and ester linkages can contribute to the formation of stable and durable materials with specific physical properties.
Data Table: Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Potential antimicrobial agent; drug discovery intermediate |
| Chemical Synthesis | Amine protection; functionalization of pyran ring |
| Material Science | Polymer synthesis; coatings with specific properties |
Case Study: Drug Discovery
In a hypothetical drug discovery scenario, this compound could be used as a lead structure for developing new antibiotics. By modifying the azetidine ring and pyran moiety, researchers could enhance the compound's efficacy against bacterial pathogens. This approach has been successfully applied in similar contexts where piperidine derivatives have shown promise as antimicrobial agents .
Mechanism of Action
The mechanism of action of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Carbamate Variations
- Benzyl Carbamate (Target) : Common in prodrugs due to enzymatic cleavage (e.g., esterase-mediated). Offers moderate stability and tunable release kinetics .
- Fluorenylmethyl Carbamate () : Used in solid-phase synthesis for UV-active protection; less suitable for in vivo applications due to bulkiness .
- tert-Butyl Carbamate () : Highly stable under acidic conditions; requires strong acids (e.g., TFA) for deprotection, limiting in vivo utility .
Research Implications
The target compound’s combination of azetidine and pyran offers a balance between rigidity and polarity, distinguishing it from bulkier () or lipophilic () analogs. Its benzyl carbamate linker may enable controlled release in biological systems, whereas tert-butyl () or fluorenylmethyl () groups prioritize stability over functionality. Further studies should explore its protease inhibition or PROTAC activity relative to these analogs.
Biological Activity
Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Benzyl group : Known for its role in enhancing lipophilicity.
- Azetidine ring : A five-membered nitrogen-containing heterocycle that can influence pharmacological properties.
- Pyranone moiety : This component is often associated with various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
The compound's structural components may also confer anticancer properties. The pyranone moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research on similar compounds has shown that they can effectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Cell Membrane Disruption : The lipophilic nature of the benzyl group may facilitate membrane penetration, leading to cellular disruption in pathogens.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antibacterial Efficacy
In a comparative study of various carbamate derivatives, it was found that certain derivatives exhibited strong antibacterial activity against resistant bacterial strains. The study reported that modifications to the azetidine ring significantly enhanced potency against E. coli .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Benzyl carbamate 1 | 5 | E. coli |
| Benzyl carbamate 2 | 10 | S. aureus |
| Benzyl (target compound) | TBD | TBD |
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of related compounds revealed that those with a pyranone moiety showed IC₅₀ values as low as 0.01 μM against breast cancer cell lines .
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Pyranone derivative A | 0.01 | MCF7 |
| Pyranone derivative B | 0.05 | MDA-MB-231 |
| Benzyl (target compound) | TBD | TBD |
Q & A
Basic: What synthetic methodologies are optimal for producing benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)carbamate?
Answer:
The compound can be synthesized via acid-catalyzed oxidative cyclization (e.g., using trifluoroacetic acid or boron trifluoride etherate) to form the azetidine ring, followed by carbamate coupling with benzyl chloroformate. Key steps include:
- Peptide-like coupling : For linking the azetidine and pyran moieties, carbodiimide-based reagents (e.g., EDC/HOBt) ensure high yields .
- Purity optimization : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities, achieving >95% purity .
- Critical parameters : Reaction temperature (<40°C) and anhydrous conditions prevent hydrolysis of the carbamate group .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Answer:
Use a multi-spectroscopic approach :
- NMR : 1H/13C NMR confirms azetidine ring formation (δ 3.8–4.2 ppm for N-CH2-O) and carbamate linkage (δ 5.1 ppm for benzyl CH2) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and 1250 cm⁻¹ (C-O-C, pyran ring) validate functional groups .
- HRMS : Exact mass analysis (e.g., m/z 415.1784 [M+H]+) ensures correct molecular formula .
Advanced: What experimental designs assess the compound’s enzyme inhibition selectivity and affinity?
Answer:
For target engagement studies :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., histone deacetylase) on a sensor chip to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish selective vs. non-selective binding .
- Competitive assays : Co-incubate with known inhibitors (e.g., trichostatin A) to identify binding site overlap .
Advanced: How can structural modifications improve the compound’s pharmacokinetic profile?
Answer:
Focus on bioisosteric replacements and prodrug strategies :
- Azetidine ring : Replace with a morpholine ring to enhance metabolic stability (reduced CYP3A4-mediated oxidation) .
- Pyran moiety : Introduce electron-withdrawing groups (e.g., CF3) to improve membrane permeability (logP optimization) .
- Prodrug activation : Mask the carbamate as a tert-butyl ester, which is cleaved by esterases in target tissues .
Data Contradiction: How to resolve discrepancies in reported IC50 values across enzyme inhibition assays?
Answer:
Orthogonal validation methods :
- X-ray crystallography : Resolve binding modes to confirm whether variations arise from conformational flexibility (e.g., azetidine ring puckering) .
- Cellular assays : Compare inhibitory potency in cell lysates vs. live cells to assess membrane permeability artifacts .
- Buffer conditions : Test IC50 under physiological pH (7.4) vs. assay-specific buffers (e.g., Tris-HCl pH 8.0), as carbamate stability varies with pH .
Advanced: What computational strategies predict off-target interactions for this compound?
Answer:
Use molecular docking and MD simulations :
- Docking libraries : Screen against the PDB (e.g., HDACs, proteases) using AutoDock Vina to prioritize high-risk off-targets .
- MD simulations (100 ns) : Analyze binding site water networks; displacement of key water molecules correlates with selectivity .
- Pharmacophore modeling : Align with known inhibitors (e.g., benzamide-based HDAC inhibitors) to identify shared interaction features .
Basic: What analytical techniques quantify the compound in biological matrices?
Answer:
LC-MS/MS workflows :
- Extraction : Protein precipitation with acetonitrile (1:3 v/v) recovers >85% from plasma .
- Chromatography : Use a C8 column (2.6 µm, 50 × 2.1 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 6 min) .
- Detection : MRM transitions m/z 415→227 (quantifier) and m/z 415→183 (qualifier) ensure specificity .
Advanced: How to design PROTACs incorporating this compound as a warhead?
Answer:
Key considerations :
- Linker length : Optimize using PEG spacers (6–12 units) to balance E3 ligase recruitment and target engagement .
- Warhead orientation : Attach the carbamate group to the linker via the benzyl oxygen to preserve azetidine-pyran interactions .
- Ternary complex assays : Use AlphaScreen to validate PROTAC-induced target-E3 ligase proximity .
Data Contradiction: How to address inconsistent cytotoxicity results in cancer cell lines?
Answer:
Mechanistic deconvolution :
- CRISPR screens : Identify cell lines with dependency on the compound’s target (e.g., HDAC6 vs. HDAC1) .
- Metabolomics : Compare ATP/NAD+ levels to rule out off-target mitochondrial toxicity .
- Chemical proteomics : Use photoaffinity probes to map binding partners in resistant vs. sensitive cell lines .
Advanced: What in vivo models are suitable for studying this compound’s efficacy?
Answer:
Model selection criteria :
- Xenografts : Use HDAC-overexpressing tumors (e.g., MM1S myeloma) with bioluminescent imaging to monitor regression .
- PK/PD integration : Measure plasma exposure (AUC0–24h) and correlate with tumor HDAC activity (fluorogenic substrate assays) .
- Toxicology : Monitor weight loss and liver enzymes (ALT/AST) to assess carbamate-related hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
